molecular formula C19H13F3N2O4S B3613805 2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B3613805
M. Wt: 422.4 g/mol
InChI Key: TXDALQIXYJDQQD-UHFFFAOYSA-N
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Description

This compound belongs to the class of naphthoisothiazole-based acetamides, characterized by a bicyclic 1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl core linked to a substituted phenylacetamide moiety. The trifluoromethoxy (-OCF₃) group on the phenyl ring enhances its lipophilicity and metabolic stability, making it a candidate for pharmacological applications.

Properties

IUPAC Name

2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4S/c20-19(21,22)28-14-9-7-13(8-10-14)23-17(25)11-24-15-5-1-3-12-4-2-6-16(18(12)15)29(24,26)27/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDALQIXYJDQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

WAY-355772 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: The gain of electrons, typically involving reducing agents.

    Substitution: Reactions where one functional group in the compound is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

WAY-355772 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study kinase inhibition and its effects on various biochemical pathways.

    Biology: Employed in research to understand cellular processes regulated by serine/threonine kinases.

    Medicine: Investigated for its potential therapeutic effects in diseases where kinase activity is dysregulated, such as cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of WAY-355772 involves the inhibition of serine/threonine kinases. These kinases play a crucial role in regulating various cellular processes, including cell division, growth, and apoptosis. By inhibiting these kinases, WAY-355772 can modulate these processes, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Naphthoisothiazole vs. Benzisothiazole Derivatives

The target compound’s naphtho[1,8-cd]isothiazole ring (bicyclic) contrasts with monocyclic benzisothiazole derivatives such as 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide (CAS 182502-68-7).

Triazole-Linked Acetamides

Compounds like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m) feature a triazole spacer instead of the isothiazole ring. Triazole-based derivatives exhibit distinct hydrogen-bonding capabilities and metabolic pathways due to the heterocycle’s polarity .

Substituent Effects

Trifluoromethoxy vs. Nitro/Halogen Substituents

The -OCF₃ group in the target compound is electron-withdrawing and resistant to oxidative metabolism, contrasting with nitro (-NO₂) or chloro (-Cl) substituents in analogs like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c). Nitro groups increase reactivity but may confer toxicity .

Thiazole vs. Triazole Moieties

Compounds such as N-(4-(chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) incorporate thiazole rings, which confer rigidity and metal-binding properties. The target compound’s isothiazole ring lacks sulfur coordination sites but offers greater steric bulk .

Spectroscopic and Physicochemical Properties

Property Target Compound Analogous Compounds Key Differences
IR C=O Stretch ~1670–1680 cm⁻¹ (inferred) 1663–1682 cm⁻¹ (e.g., hydrazinecarbothioamides ) Similar carbonyl absorption; trifluoromethoxy may cause minor shifts.
¹H NMR (Aromatic Region) Expected deshielded signals 7.20–8.61 ppm (e.g., compound 6c ) Trifluoromethoxy group induces electron-withdrawing effects, altering chemical shifts.
Lipophilicity (LogP) Higher due to -OCF₃ Lower in nitro/hydroxy-substituted analogs (e.g., 6b ) -OCF₃ increases membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

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